9-Octadecyl-9H-purin-6-amine
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Overview
Description
9-Octadecyl-9H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an octadecyl group attached to the nitrogen at position 9 of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with octadecyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Octadecyl-9H-purin-6-amine can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the nitrogen atoms, resulting in the formation of reduced purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction could produce amine-substituted purines.
Scientific Research Applications
Chemistry: In chemistry, 9-Octadecyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. Its purine structure is similar to that of nucleotides, making it a candidate for investigating interactions with enzymes and receptors involved in DNA and RNA synthesis.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated as potential inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its long alkyl chain imparts hydrophobic properties, making it useful in the formulation of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 9-Octadecyl-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like aldose reductase by binding to the active site and preventing substrate access . The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with various biochemical pathways.
Comparison with Similar Compounds
9H-Purin-6-amine: This compound lacks the octadecyl group and is a simpler purine derivative.
9-Sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which imparts different chemical properties and biological activities.
9-Butyl-9H-purin-6-amine: This compound has a butyl group instead of an octadecyl group, resulting in different hydrophobicity and reactivity.
Uniqueness: The uniqueness of 9-Octadecyl-9H-purin-6-amine lies in its long alkyl chain, which provides distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and in studies of membrane interactions.
Properties
CAS No. |
17123-19-2 |
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Molecular Formula |
C23H41N5 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
9-octadecylpurin-6-amine |
InChI |
InChI=1S/C23H41N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3,(H2,24,25,26) |
InChI Key |
AMFVTCHMGYXZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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